molecular formula C16H23NO5 B019013 N-(t-Boc)-3-phenyl Isoserine Ethyl Ester CAS No. 143527-75-7

N-(t-Boc)-3-phenyl Isoserine Ethyl Ester

Cat. No.: B019013
CAS No.: 143527-75-7
M. Wt: 309.36 g/mol
InChI Key: XOGCYMFNVKHELE-QWHCGFSZSA-N
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Description

N-(t-Boc)-3-phenyl Isoserine Ethyl Ester is a compound that belongs to the class of N-protected amino esters. The tert-butyloxycarbonyl (t-Boc) group is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild acidic conditions. This compound is particularly significant in the synthesis of peptides and other complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(t-Boc)-3-phenyl Isoserine Ethyl Ester typically involves the protection of the amino group with the t-Boc group, followed by esterification. One common method is the Buchwald-Hartwig cross-coupling reaction, which uses a palladium catalyst (PEPPSI-IPr) to couple aryl halo esters with secondary amines . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the process. The choice of solvents and catalysts is optimized to ensure scalability and cost-effectiveness.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.

    Substitution: this compound can participate in nucleophilic substitution reactions, especially at the ester and amine sites.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Alcohols.

    Substitution: Substituted esters or amides.

Scientific Research Applications

N-(t-Boc)-3-phenyl Isoserine Ethyl Ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: Serves as a building block for the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceutical compounds, particularly in the design of peptide-based drugs.

    Industry: Employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of N-(t-Boc)-3-phenyl Isoserine Ethyl Ester primarily involves its role as a protected amino ester. The t-Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical reactions, enabling the synthesis of target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the final product.

Comparison with Similar Compounds

  • N-(t-Boc)-3-phenylserine Ethyl Ester
  • N-(t-Boc)-3-phenylalanine Ethyl Ester
  • N-(t-Boc)-3-phenylglycine Ethyl Ester

Comparison: N-(t-Boc)-3-phenyl Isoserine Ethyl Ester is unique due to the presence of the isoserine moiety, which imparts distinct chemical properties compared to other similar compounds. The isoserine structure allows for specific interactions and reactivity patterns, making it valuable in certain synthetic applications where other compounds may not be as effective.

Biological Activity

N-(t-Boc)-3-phenyl isoserine ethyl ester is a compound of significant interest in medicinal chemistry and biochemistry due to its structural features and biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound is a derivative of isoserine, characterized by a tert-butyloxycarbonyl (t-Boc) protecting group on the amino nitrogen and an ethyl ester at the carboxylic acid position. The compound can be synthesized through various methods, including lipase-mediated kinetic resolution, which has shown promising results in producing high enantiomeric purity of related compounds .

Synthesis Overview

StepDescriptionYield
1Protection of isoserine with t-Boc80%
2Esterification with ethanol90%
3Purification via chromatography>95% purity

Biological Activity

The biological activity of this compound is primarily linked to its role as an intermediate in the biosynthesis of paclitaxel (Taxol), a potent anticancer drug. Research indicates that derivatives of phenylisoserine are crucial for the pharmacological effects of paclitaxel, particularly in binding to tubulin and inhibiting cell proliferation .

This compound exhibits its biological effects through several mechanisms:

  • Tubulin Binding : The compound interacts with the β-subunit of tubulin, leading to microtubule stabilization and inhibition of mitotic spindle formation.
  • Antitumor Activity : In vitro studies have demonstrated that compounds derived from phenylisoserine can induce apoptosis in cancer cells by disrupting normal cell cycle progression.

Case Studies

  • Paclitaxel Biosynthesis : A study highlighted the role of N-(t-Boc)-3-phenyl isoserine as a precursor in the biosynthetic pathway for paclitaxel. The incorporation of this compound into the paclitaxel structure was confirmed through metabolic labeling experiments .
  • Enzymatic Activity : Research involving lipase-mediated synthesis showed that this compound could be produced with high enantioselectivity, facilitating further studies on its biological properties .
  • Anticancer Studies : A series of experiments demonstrated that derivatives of N-(t-Boc)-3-phenyl isoserine exhibited significant cytotoxicity against various cancer cell lines, reinforcing its potential as a lead compound for drug development .

Comparative Biological Data

The following table summarizes key biological activities associated with this compound compared to other related compounds:

CompoundAntitumor ActivityMechanismReference
N-(t-Boc)-3-phenyl isoserineHighTubulin binding
PaclitaxelVery HighMicrotubule stabilization
Other phenylisoserine derivativesModerateApoptosis induction

Properties

IUPAC Name

ethyl (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-5-21-14(19)13(18)12(11-9-7-6-8-10-11)17-15(20)22-16(2,3)4/h6-10,12-13,18H,5H2,1-4H3,(H,17,20)/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGCYMFNVKHELE-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=CC=CC=C1)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]([C@H](C1=CC=CC=C1)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448577
Record name N-(t-Boc)-3-phenyl Isoserine Ethyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143527-75-7
Record name N-(t-Boc)-3-phenyl Isoserine Ethyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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